4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or other strong bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and continuous flow systems to ensure efficient chlorination and hydroxylation processes. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated biphenyl derivatives, which can have different physical and chemical properties depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl involves its interaction with various molecular targets and pathways. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, it can activate defense systems in plants, such as the cytochrome P450 gene, glutathione S-transferase, and phenylpropanoid synthesis pathways .
Comparison with Similar Compounds
4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl can be compared with other similar compounds, such as:
2,3,4,5-Tetrachlorobiphenyl: Similar in structure but lacks the hydroxyl group, leading to different chemical and biological properties.
4-Hydroxy-2’,3,4’,5’-tetrachlorobiphenyl: Another hydroxylated biphenyl with a different substitution pattern, affecting its reactivity and applications.
2,2’,5,5’-Tetrachlorobiphenyl: A non-hydroxylated biphenyl with a different chlorine substitution pattern, used in different research contexts.
Properties
IUPAC Name |
2,6-dichloro-4-(2,5-dichlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-2-9(14)8(5-7)6-3-10(15)12(17)11(16)4-6/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKCINSXSUTMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179261 | |
Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245084-57-5 | |
Record name | 4-Hydroxy-2′,3,5,5′-tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245084-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245084575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-2',3,5,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W641NH1HWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'OH-CB72 impact neuronal cells at the molecular level?
A1: Research suggests that 4'OH-CB72 exposure can induce apoptosis (programmed cell death) in neurons. [] This effect was observed in neurons directly reprogrammed from fibroblasts of melon-headed whales (Peponocephala electra) exposed to the compound. Transcriptomic analysis of these neurons revealed altered gene expression patterns related to key cellular processes, including:
Q2: Why is studying 4'OH-CB72 in the context of whale health important?
A2: Whales, as apex predators, tend to accumulate high levels of environmental pollutants like PCBs and their metabolites, including 4'OH-CB72, within their bodies. [] This accumulation raises concerns about potential adverse health effects, particularly on the nervous system. Notably, exposure to these contaminants has been suggested as a potential factor contributing to abnormal behavior in whales, including mass stranding events. The study highlighted in this Q&A utilized a novel approach of directly reprogramming fibroblasts from stranded melon-headed whales into neurons, providing a valuable tool to investigate the neurotoxic effects of 4'OH-CB72 in this species. [] This research contributes significantly to our understanding of the risks posed by environmental pollutants to marine mammal health.
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